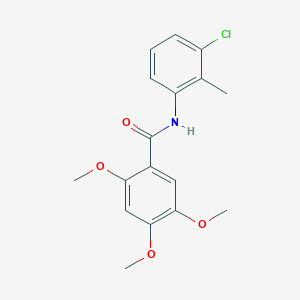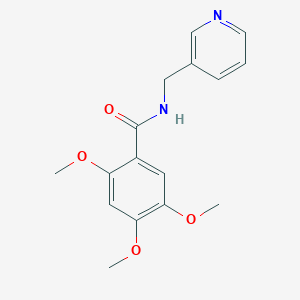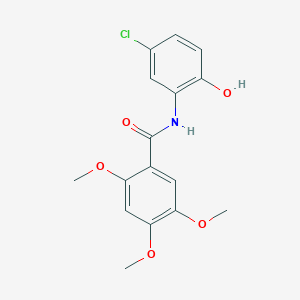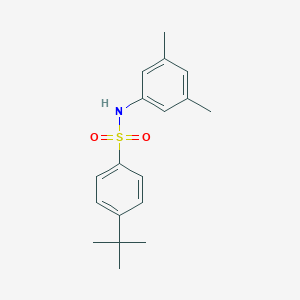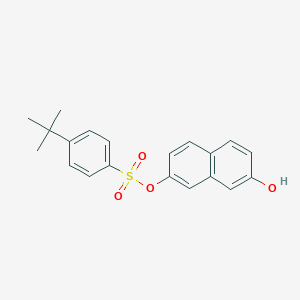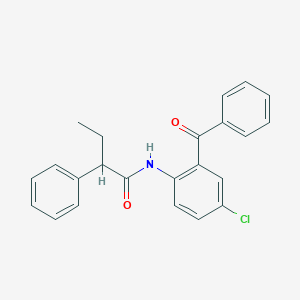![molecular formula C26H28N2O2 B309688 2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE](/img/structure/B309688.png)
2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE is a complex organic compound with a molecular formula of C26H28N2O2 It is characterized by its intricate structure, which includes multiple phenyl groups and amide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-phenylbutanoyl chloride: This is achieved by reacting 2-phenylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 2-phenylbutanoyl chloride is then reacted with 2-aminophenylamine in the presence of a base such as triethylamine (TEA) to form the intermediate 2-phenyl-N-(2-aminophenyl)butanamide.
Final Coupling: The intermediate is further reacted with another equivalent of 2-phenylbutanoyl chloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or phenyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted amides, phenyl derivatives
科学研究应用
2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
- 2-phenyl-N-(2-phenylbutanoyl)butanamide
- N-{2-[(2-phenylbutanoyl)amino]phenyl}butanamide
- 2-phenyl-N-{2-[(2-phenylbutanoyl)amino]phenyl}acetamide
Uniqueness
2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its multiple phenyl groups and amide linkages contribute to its stability and potential for diverse chemical transformations.
属性
分子式 |
C26H28N2O2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
2-phenyl-N-[2-(2-phenylbutanoylamino)phenyl]butanamide |
InChI |
InChI=1S/C26H28N2O2/c1-3-21(19-13-7-5-8-14-19)25(29)27-23-17-11-12-18-24(23)28-26(30)22(4-2)20-15-9-6-10-16-20/h5-18,21-22H,3-4H2,1-2H3,(H,27,29)(H,28,30) |
InChI 键 |
KADTYUNLWFGNCD-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C(CC)C3=CC=CC=C3 |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C(CC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


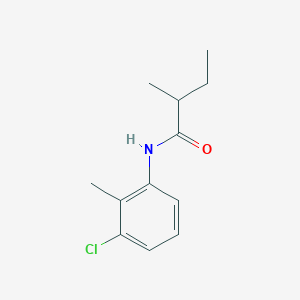
![N-[3-(methylsulfanyl)phenyl]-4-phenylbutanamide](/img/structure/B309606.png)
![N-[3-(methylsulfanyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B309609.png)

![2,4,5-trimethoxy-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309612.png)
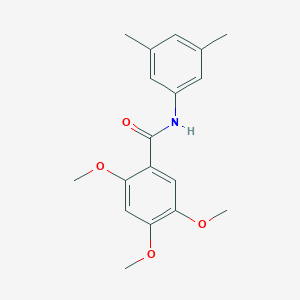
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B309617.png)
